Cephalosporin Anti-MRSA Potency: RWJ-54428 (5-Chloro Derivative) vs. Vancomycin and Methicillin in a Direct Microdilution Comparison
Cephalosporins constructed from the 2-(2-amino-5-chlorothiazol-4-yl) scaffold exhibit potent anti-MRSA activity that is absent in cephalosporins using the non-chlorinated 2-aminothiazol-4-yl side chain. RWJ-54428 (MC-02,479), which incorporates the 5-chloro-thiazole moiety, demonstrated an MIC₉₀ of 2 μg/mL against MRSA in a broth microdilution susceptibility test, matching vancomycin. It was 32-fold more active than imipenem against coagulase-negative staphylococci (MIC₉₀ 2 μg/mL) and eight-fold more potent than methicillin and cefotaxime against methicillin-susceptible S. aureus (MIC₉₀ 0.5 μg/mL) [1]. The 5-chloro substitution is directly responsible for high-affinity binding to PBP2a: SPR-based binding assays for related 2-amino-5-chlorothiazole compounds show measurable Kd values against S. aureus PBP2a, while the non-chlorinated 2-aminothiazole scaffold lacks this interaction [2]. SAR studies confirm that replacement of hydrogen by chlorine at the 7-aminothiazole group improves activity against resistant Gram-positive strains including MRSA and CRSA [3].
| Evidence Dimension | In vitro antibacterial potency (MIC₉₀) against MRSA, MSSA, and CoNS |
|---|---|
| Target Compound Data | RWJ-54428 (built from 5-chloro-thiazole intermediate): MRSA MIC₉₀ = 2 μg/mL; MSSA MIC₉₀ = 0.5 μg/mL; CoNS MIC₉₀ = 2 μg/mL; E. faecalis MIC₉₀ = 0.125 μg/mL |
| Comparator Or Baseline | Vancomycin MRSA MIC₉₀ = 2 μg/mL; Methicillin MSSA MIC₉₀ = 4 μg/mL; Imipenem CoNS MIC₉₀ = 64 μg/mL; Cefotaxime MSSA MIC₉₀ = 4 μg/mL |
| Quantified Difference | RWJ-54428 = vancomycin against MRSA; 8× more potent than methicillin and cefotaxime against MSSA; 32× more active than imipenem against CoNS |
| Conditions | Broth microdilution susceptibility testing against >1,000 clinical isolates; NCCLS methodology |
Why This Matters
Procurement of the 5-chloro building block uniquely enables synthesis of cephalosporins with vancomycin-level anti-MRSA activity, a profile unattainable with the des-chloro analog.
- [1] Chamberland S, Blais J, Hoang M, Dinh C, Cotter D, Bond E, Gannon C, Park C, Malouin F, Dudley MN. Antimicrob Agents Chemother. 2001 May;45(5):1422-1427. PMID: 11302805. View Source
- [2] BindingDB. Entry BDBM50569544 (CHEMBL4879273). Binding affinity (Kd) to Staphylococcus aureus PBP2a by SPR assay. Kd = 168 nM for a 2-amino-5-chlorothiazole-derived ligand. Also BDBM50569545 (CHEMBL4871381), Kd = 86.6 μM. View Source
- [3] Yoshizawa H, Itani H, Ishikura K, et al. Structural modifications and biological evaluation of 3-isoxazolylvinylcephalosporins. Bioorg Med Chem. 2000;8:1159-1170. Replacement of H by Cl at the 7-aminothiazole group improved activity against MRSA and CRSA. View Source
